

Santolina Triene (CAS 2153-66-4): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Santolina triene*

Cat. No.: B1198447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, with the CAS number 2153-66-4, is a naturally occurring monoterpenoid found in the essential oils of various plants, notably from the Asteraceae family. Its chemical name is 3-ethenyl-2,5-dimethylhexa-1,4-diene.^[1] This technical guide provides a comprehensive overview of the available scientific information on **Santolina triene**, including its chemical and physical properties, natural sources, and biological activities. The document summarizes quantitative data in structured tables, details relevant experimental protocols, and presents predicted signaling pathways and experimental workflows through diagrams. It is important to note that while **Santolina triene** is a known component of various essential oils with demonstrated biological effects, research on the isolated compound is limited. Much of the biological data presented herein pertains to the essential oils as a whole.

Chemical and Physical Properties

Santolina triene is a volatile organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol.^[1] Its structure is characterized by a hexane backbone with two methyl groups, a vinyl group, and two double bonds, making it a triene.

Table 1: Chemical Identifiers and Properties of **Santolina Triene**

Property	Value	Source(s)
CAS Number	2153-66-4	[1]
Molecular Formula	C ₁₀ H ₁₆	[1]
Molecular Weight	136.23 g/mol	[1]
IUPAC Name	3-ethenyl-2,5-dimethylhexa-1,4-diene	[1]
Synonyms	Santolinatriene, 2,5-Dimethyl-3-vinyl-1,4-hexadiene	[2]
Flash Point	42.78 °C (109.00 °F)	[2]
logP (o/w)	4.255 (estimated)	[2]
Water Solubility	1.992 mg/L @ 25 °C (estimated)	[2]

Table 2: Predicted ADMET Properties of **Santolina Triene**

Property	Predicted Value
Topological Polar Surface Area (TPSA)	0.00 Å ²
XlogP	4.20

Natural Occurrence

Santolina triene is a constituent of the essential oils of several plant species, particularly within the *Santolina* genus. The concentration of **Santolina triene** can vary significantly depending on the plant species, geographical location, and extraction method.

Table 3: Occurrence of **Santolina Triene** in Essential Oils

Plant Species	Part of Plant	Percentage of Santolina Triene in Essential Oil	Reference(s)
Santolina corsica	Aerial parts	13.5%	[3]
Santolina chamaecyparissus	Aerial parts	0.26%	[4]

Biological Activities and Potential Therapeutic Applications

The biological activities of essential oils containing **Santolina triene** have been investigated, suggesting potential antimicrobial, anti-inflammatory, and antioxidant properties. However, it is crucial to reiterate that these activities are attributed to the complex mixture of compounds in the essential oils, and the specific contribution of **Santolina triene** is not well-defined.

Anti-inflammatory Activity

Essential oils from *Santolina* species have demonstrated anti-inflammatory effects.^[5] In-silico studies have predicted that **Santolina triene** may contribute to this activity through the inhibition of the lipoxygenase (LOX) enzyme.

Table 4: In-Silico Prediction of **Santolina Triene** Activity

Target	Predicted Binding Affinity (Kcal/mol)	Source(s)
Lipoxygenase	-5.0	[6]

Antimicrobial Activity

Essential oils rich in terpenes, including **Santolina triene**, have shown activity against a range of microorganisms. For instance, the essential oil of *Santolina chamaecyparissus* has been reported to inhibit the growth of various bacteria and fungi.^[7]

Experimental Protocols

Detailed experimental data on pure **Santolina triene** is scarce. The following protocols are based on studies of essential oils containing this compound.

Extraction of Essential Oil from **Santolina chamaecyparissus**

This protocol describes the extraction of essential oil from the aerial parts of *Santolina chamaecyparissus* using microwave-assisted hydrodistillation.

Materials:

- Dried aerial parts of *Santolina chamaecyparissus*
- Microwave-assisted hydrodistillation apparatus
- Deionized water

Procedure:

- The dried plant material is ground into a coarse powder.
- A known quantity of the powdered plant material is placed in the distillation flask.
- Deionized water is added to the flask to cover the plant material.
- The flask is connected to the microwave-assisted hydrodistillation apparatus.
- The mixture is heated by microwave irradiation to initiate distillation.
- The essential oil is collected from the condenser, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the extracted essential oil.[\[7\]](#)

Materials:

- Bacterial and fungal strains (e.g., *Escherichia coli*, *Streptococcus mutans*, *Bacillus cereus*, *Bacillus subtilis*, *Candida albicans*)
- Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
- Sterile filter paper discs (6 mm diameter)
- Essential oil of *Santolina chamaecyparissus*
- Positive control antibiotics
- Negative control (e.g., DMSO)
- Incubator

Procedure:

- Prepare agar plates with the appropriate medium.
- Inoculate the surface of the agar plates with the test microorganisms.
- Impregnate sterile filter paper discs with a known concentration of the essential oil.
- Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 36-48 hours for fungi).
- Measure the diameter of the inhibition zones around the discs in millimeters.

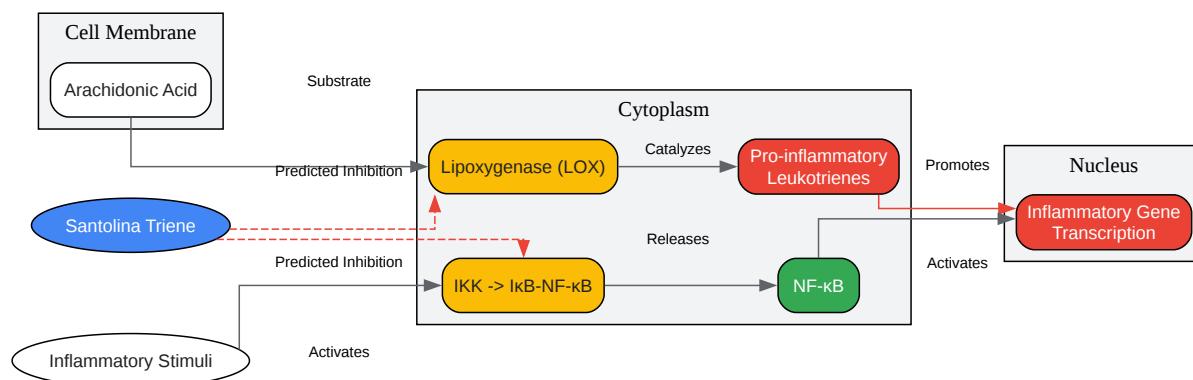
Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This *in vitro* assay can be used to experimentally validate the predicted anti-inflammatory activity of **Santolina triene** by measuring the inhibition of the lipoxygenase enzyme.^[8]

Materials:

- Lipoxygenase enzyme solution
- Linoleic acid (substrate)
- Phosphate buffer (pH 8.0)
- Test compound (pure **Santolina triene** or essential oil)
- Quercetin (standard inhibitor)
- Spectrophotometer

Procedure:

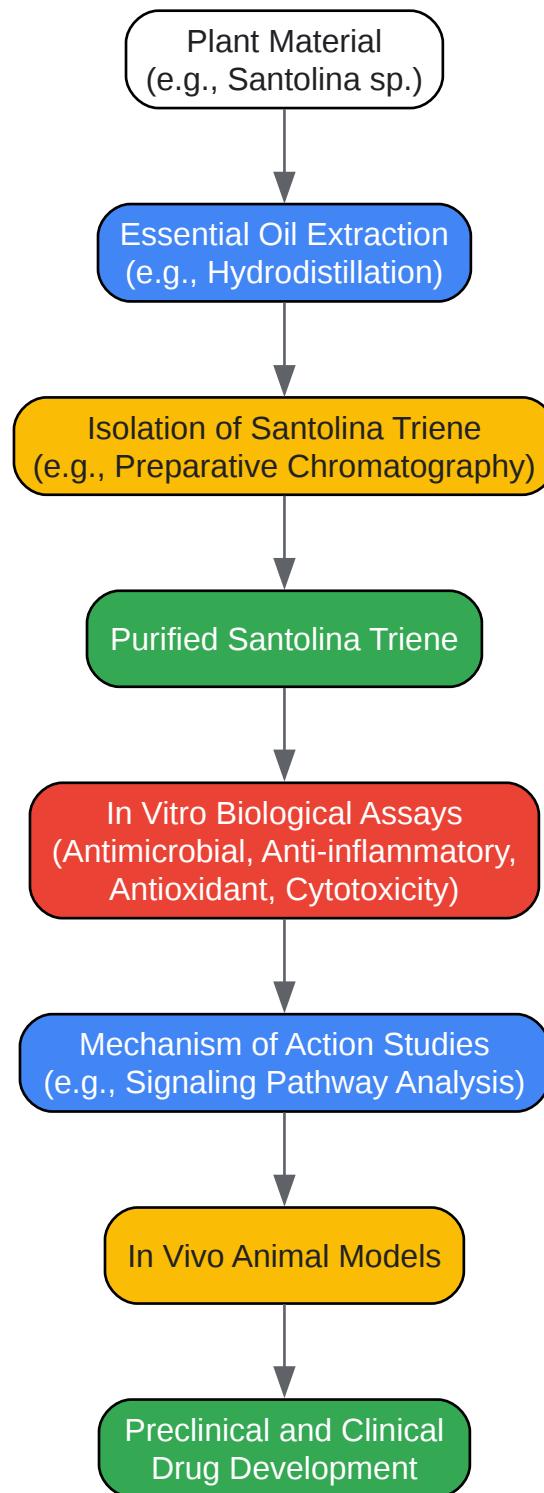

- Prepare a reaction mixture containing the phosphate buffer, lipoxygenase enzyme solution, and the test compound at various concentrations.
- Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the linoleic acid substrate.
- Monitor the formation of the product (13-hydroperoxyoctadecadienoic acid) by measuring the increase in absorbance at 234 nm over time.
- Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Predicted Signaling Pathways and Experimental Workflows

While experimental data on the specific signaling pathways modulated by **Santolina triene** is not available, in-silico predictions suggest potential interactions with key inflammatory pathways.

Predicted Anti-inflammatory Mechanism of Action

Computational models predict that **Santolina triene** may exert anti-inflammatory effects by inhibiting the lipoxygenase enzyme. This inhibition would reduce the production of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, in-silico target prediction databases suggest that **Santolina triene** might interact with the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a critical regulator of inflammation.



[Click to download full resolution via product page](#)

Caption: Predicted Anti-inflammatory Signaling Pathway of **Santolina Triene**.

General Workflow for Investigating **Santolina Triene**

The following diagram outlines a logical workflow for the comprehensive investigation of **Santolina triene**, from natural source to potential therapeutic application.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for **Santolina Triene** Research.

Conclusion and Future Directions

Santolina triene is a naturally occurring monoterpane with potential biological activities, as suggested by studies on essential oils in which it is a component. The in-silico data presented in this guide provides a starting point for further investigation into its anti-inflammatory properties. However, there is a clear need for more research focused on the isolated compound to validate these predictions and to fully elucidate its pharmacological profile. Future studies should prioritize the development of efficient isolation or synthetic protocols for **Santolina triene** to enable rigorous biological testing. Elucidating its precise mechanism of action and its effects on key signaling pathways will be crucial for determining its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Santolina triene | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. santolina triene, 2153-66-4 [thegoodscentscompany.com]
- 3. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Exploring the Phytochemical Profile and Therapeutic Potential of Saudi Native Santolina chamaecyparissus L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Santolina Triene (CAS 2153-66-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198447#santolina-triene-cas-number-2153-66-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com